molecular formula C6H8O2S B8493708 3-(2-hydroxyethoxy)thiophene

3-(2-hydroxyethoxy)thiophene

Cat. No. B8493708
M. Wt: 144.19 g/mol
InChI Key: HDBVEDUEWXRKGA-UHFFFAOYSA-N
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Patent
US07696216B2

Procedure details

To a solution of 1.0 g (4.76 mmol) 3-iodothiophene in 5 ml ethylene glycol is added 109 mg (1.71 mmol) copper powder, 114 mg (0.714 mmol) copper(II)sulphate and 151 mg (19.0 mmol) lithium hydride. The reaction mixture is heated overnight in a sealed flask at 100° C. The reaction mixture is filtered through Celite and evaporated. The resulting oil is then filtered through a 50 g silica pad and eluted with ethyl acetate/hexanes (7:3) to give after evaporation 750 mg of an orange liquid, which is used without purification directly in the next reaction.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
151 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
copper
Quantity
109 mg
Type
catalyst
Reaction Step One
Quantity
114 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:6]=[CH:5][S:4][CH:3]=1.[H-].[Li+].[CH2:9]([OH:12])[CH2:10][OH:11]>[Cu].S([O-])([O-])(=O)=O.[Cu+2]>[S:4]1[CH:5]=[CH:6][C:2]([O:11][CH2:10][CH2:9][OH:12])=[CH:3]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
IC1=CSC=C1
Name
Quantity
151 mg
Type
reactant
Smiles
[H-].[Li+]
Name
Quantity
5 mL
Type
reactant
Smiles
C(CO)O
Name
copper
Quantity
109 mg
Type
catalyst
Smiles
[Cu]
Name
Quantity
114 mg
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated
FILTRATION
Type
FILTRATION
Details
The resulting oil is then filtered through a 50 g silica pad
WASH
Type
WASH
Details
eluted with ethyl acetate/hexanes (7:3)
CUSTOM
Type
CUSTOM
Details
to give
CUSTOM
Type
CUSTOM
Details
after evaporation 750 mg of an orange liquid, which
CUSTOM
Type
CUSTOM
Details
is used without purification directly in the next reaction

Outcomes

Product
Name
Type
Smiles
S1C=C(C=C1)OCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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